molecular formula C7H7BrFN3 B8159348 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine

Cat. No.: B8159348
M. Wt: 232.05 g/mol
InChI Key: XDDDTEVOECLGAB-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine is a heterocyclic compound that contains both bromine and fluorine atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of biological and chemical applications. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the azetidine ring, a four-membered nitrogen-containing ring, adds to the compound’s unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the pyrimidine ring.

    Fluorination: Introduction of the fluorine atom into the azetidine ring.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated pyrimidine and the fluorinated azetidine.

Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    5-Bromo-2-fluoropyrimidine: Lacks the azetidine ring, resulting in different chemical properties and biological activities.

    2-(3-Fluoroazetidin-1-yl)pyrimidine: Lacks the bromine atom, leading to variations in reactivity and applications.

    5-Bromo-2-(3-chloroazetidin-1-yl)pyrimidine:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(3-fluoroazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN3/c8-5-1-10-7(11-2-5)12-3-6(9)4-12/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDTEVOECLGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following a procedure analogous to that described for Intermediate 27 using 5-bromo-2-chloropyrimidine and 3-fluoroazetidine hydrogen chloride salt. LC (method 5): tR=1.33 min; Mass spectrum (ESI+): m/z=232/234 (Br) [M+H]+.
[Compound]
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Intermediate 27
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